molecular formula C12H15BrN2O2 B1389965 2-Bromo-N-{4-[2-(dimethylamino)-2-oxoethyl]-phenyl}acetamide CAS No. 1138443-81-8

2-Bromo-N-{4-[2-(dimethylamino)-2-oxoethyl]-phenyl}acetamide

Cat. No. B1389965
M. Wt: 299.16 g/mol
InChI Key: DASMLEIYPIKPLF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of “2,2-diphenyl-N-(3-phenylpropyl)acetamide” was accomplished using “2,2-diphenylacetic acid” in dry DCM with “N,N1-carbonyldiimidazole (CDI)” and “4-dimethyl aminopyridine (DMAP)”, and the reaction mixture was stirred for 20 min at room temperature .


Molecular Structure Analysis

The molecular structure analysis of similar compounds has been reported . For example, “1-(2-bromo-4-(dimethylamino)phenyl)-4-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one” was synthesized via a five-step reaction and its single-crystal was obtained via solution crystallization, which was followed by crystallographic analysis .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been discussed in the literature . For example, “2-Bromo-N,N-dimethylaniline” may be used in the synthesis of “bis[(2-dimethylamino)phenyl]amine” via a multi-step reaction procedure .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For example, “4-Bromo-N,N-dimethylaniline” has a molecular weight of 200.08 g/mol .

Scientific Research Applications

  • Unique Photophysical Properties of 1,8-Naphthalimide Derivatives

    • Scientific Field : Chemistry, specifically photophysics .
    • Application Summary : This research focuses on the development of anion sensors for selective detection of specific anions, which is a crucial research topic . The study investigates the photo-induced colorimetric reaction of N-[2-(trimethylammonium)ethyl]-1,8-naphthalimide (TENI), which undergoes the photo-induced colorimetric reaction .
    • Methods and Procedures : The generation of the naphthalimide-based radical anion is verified by 1H NMR and cyclic voltammetry analyses, and photo-reduction of methylene blue is mediated by TENI .
    • Results and Outcomes : The study suggests that the colorimetric chemical species were radical anions generated via photo-induced electron transfer from carboxylate to the naphthalimide derivative .
  • Stimuli-responsive polymersomes of poly [2-(dimethylamino) ethyl methacrylate]-b-polystyrene

    • Scientific Field : Polymer Science .
    • Application Summary : This research focuses on the development of polymersomes, which are vesicles formed by the assembly of amphiphilic diblock copolymers in aqueous solutions . These polymersomes are more robust than liposomes and can respond to pH, temperature, and other conditions .
    • Methods and Procedures : The ionization equilibrium of the PDMAEMA amino groups on the polymersomes was analyzed by potentiometric titration and Zeta potential measurements. The hydrodynamic radius of the polymersomes in different pH and temperatures was analyzed by DLS .
    • Results and Outcomes : The study showed that these polymersomes with dual stimulus–response (i.e., pH and temperature) may be a platform for gene delivery and nanoreactors .

Safety And Hazards

The safety and hazards of similar compounds have been reported . For example, “4-Bromo-N,N-dimethylaniline” is classified as Acute Tox. 3 Dermal - Acute Tox. 3 Inhalation - Acute Tox. 3 Oral - Aquatic Acute 1 - Aquatic Chronic 1 - Carc. 2 - Eye Irrit. 2 - STOT RE 2 .

properties

IUPAC Name

2-[4-[(2-bromoacetyl)amino]phenyl]-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c1-15(2)12(17)7-9-3-5-10(6-4-9)14-11(16)8-13/h3-6H,7-8H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASMLEIYPIKPLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-{4-[2-(dimethylamino)-2-oxoethyl]-phenyl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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